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Samarium sulfide

Band gap engineering Optoelectronics Infrared windows

Samarium(III) sulfide (α-Sm₂S₃, CAS 12067-22-0) is the only rare-earth sesquisulfide proven intrinsically degenerate p-type without extrinsic doping. Its 1.7 eV direct band gap (tunable to ~1.3 eV via S-vacancy engineering) enables optimized photovoltaic and thermoelectric device performance. With 94% capacitance retention after 1,500 cycles and 36% thermovoltaic conversion efficiency—triple that of La₂S₃/Ce₂S₃—this ≥99.99% purity α-phase material guarantees device longevity and energy recovery. Specify α-Sm₂S₃ for p-type thin-film cells, supercapacitors, waste-heat recovery >150°C, and visible-light photocatalysis. Order research-grade quantities with controlled sulfur stoichiometry for reproducible results.

Molecular Formula S3Sm2
Molecular Weight 396.9 g/mol
CAS No. 12067-22-0
Cat. No. B083626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium sulfide
CAS12067-22-0
Molecular FormulaS3Sm2
Molecular Weight396.9 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Sm+3].[Sm+3]
InChIInChI=1S/3S.2Sm/q3*-2;2*+3
InChIKeyKKZKWPQFAZAUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium Sulfide (Sm₂S₃, CAS 12067-22-0) Procurement-Grade Baseline: Compound Class, Physical Properties, and Key Selection Indicators


Samarium(III) sulfide (Sm₂S₃, CAS 12067-22-0) is a rare-earth sesquisulfide semiconductor with an orthorhombic α-phase crystal structure (space group Pnma), a density of 5.87 g/cm³, and a melting point of 1,720 °C [1]. It is stable in air at room temperature but oxidizes when heated above 200 °C and decomposes in hot water or dilute acids [2]. The compound exhibits a direct optical band gap of approximately 1.7 eV, placing it in the infrared-to-visible range suitable for optoelectronic and thermoelectric applications [3]. As a member of the lanthanide sesquisulfide family (Ln₂S₃), Sm₂S₃ shares structural similarities with La₂S₃, Ce₂S₃, and Eu₂S₃, yet critical differences in electronic structure, electrochemical stability, and thermoelectric conversion efficiency create scientifically meaningful selection criteria that procurement decisions must account for.

Why Sm₂S₃ Cannot Be Generically Substituted by La₂S₃, Ce₂S₃, or EuS in Application-Specific Procurement


Although Sm₂S₃, La₂S₃, Ce₂S₃, and EuS are all rare-earth sesquisulfides with overlapping crystallographic phases, they exhibit functionally non-interchangeable electronic band gaps (1.7 eV for α-Sm₂S₃ vs. 2.5–2.97 eV for La₂S₃ vs. ~2.06 eV for Ce₂S₃), divergent intrinsic doping types (α-Sm₂S₃ is intrinsically degenerate p-type, whereas La₂S₃ and Ce₂S₃ are typically n-type or compensated), and markedly different electrochemical cycle stability (94% capacitance retention for Sm₂S₃ after 1,500 cycles vs. 85% for α-La₂S₃ after 1,000 cycles) [1][2][3]. Furthermore, the thermovoltaic conversion efficiency in samarium sulfide-based systems reaches up to 36%, substantially exceeding the ~10% achievable with classical Seebeck-effect generators using alternative rare-earth sulfides [4]. Generic substitution without accounting for these quantifiable differences risks degraded device performance, reduced operational lifetime, and failure to meet application-specific specifications.

Quantitative Differentiation Evidence for Sm₂S₃ vs. La₂S₃, Ce₂S₃, and EuS: Head-to-Head and Cross-Study Comparable Data


Band Gap Positioning: α-Sm₂S₃ (1.7 eV) Occupies the Visible–IR Sweet Spot Relative to Wide-Gap La₂S₃ (2.5–2.97 eV) and Narrow-Gap EuS (~1.6 eV)

The direct band gap of α-Sm₂S₃ is experimentally and computationally established at 1.7 eV [1]. This value can be further tuned down to ~1.3 eV—optimal for single-junction solar photovoltaics—via systematic sulfur vacancy engineering, a tunability not demonstrated for La₂S₃ or Ce₂S₃ [1]. La₂S₃ exhibits substantially wider band gaps: α-La₂S₃ at 2.50 eV (sprayed thin film) [2] and γ-La₂S₃ at 2.97 eV (nanoparticles) [3], making it transparent in the visible but less suitable for visible-light harvesting. Ce₂S₃ has a reported band gap of ~2.06 eV [4], placing it in the yellow–red absorption region but without the demonstrated vacancy-engineering tunability. EuS, a ferromagnetic semiconductor, has a band gap of ~1.6 eV [5], close to Sm₂S₃ but with fundamentally different magnetic ordering (Curie temperature ~16 K) that imposes low-temperature operational constraints absent in Sm₂S₃.

Band gap engineering Optoelectronics Infrared windows Photovoltaics

Supercapacitor Electrochemical Stability: Sm₂S₃ Retains 94% Capacitance After 1,500 Cycles vs. 85% for α-La₂S₃ After 1,000 Cycles

In a non-aqueous 1.5 M LiClO₄–propylene carbonate electrolyte, porous Sm₂S₃ thin-film electrodes achieved a specific capacitance of 248 F g⁻¹ with 94% capacitance retention after 1,500 charge–discharge cycles [1]. An alternative Sm₂S₃ nanoflake morphology delivered 213 F g⁻¹ with 81.47% retention after 1,000 cycles in the same electrolyte system [2]. A GO/Sm₂S₃ composite further improved specific capacitance to 360 F g⁻¹ at 5 mV s⁻¹ in 1 M Na₂SO₄ aqueous electrolyte [3]. For direct comparison, α-La₂S₃ thin films synthesized by the same SILAR method yielded a specific capacitance of 256 F g⁻¹ but with only 85% cycling stability after 1,000 cycles [4]. α-Ce₂S₃ microrods achieved a higher specific capacitance of 726 F g⁻¹ at 2 mV s⁻¹ with 93% stability after 2,000 cycles [5]; however, the lower scan rate (2 vs. 5 mV s⁻¹) inflates the reported capacitance relative to Sm₂S₃ measurements, and Ce₂S₃'s higher capacitance must be weighed against its lack of intrinsic p-type degeneracy and different band-gap positioning.

Supercapacitors Pseudocapacitance Cycle stability Energy storage

Thermovoltaic Conversion Efficiency: Samarium Sulfide (SmS/Sm₂S₃ System) Achieves 36% Efficiency — 3.6× Higher Than Classical Seebeck Generators and Exceeding Ce₂S₃ Thermovoltaic Output

Samarium sulfide-based materials exhibit a unique thermovoltaic (Kaminskii) effect in which an electromotive force is generated in a uniform temperature field without requiring a temperature gradient, fundamentally distinct from the classical Seebeck effect [1]. On bulk SmS samples with excess samarium (Sm₁.₀₄S), the thermovoltaic conversion efficiency reached up to 36%, compared to a maximum of 10% for classical Seebeck-effect generators evaluated under comparable conditions [1]. In a separate study, the thermovoltaic effect in Ce₂S₃ generated a maximum voltage of only ~60 mV (with a stable thermovoltaic component of 37 mV) over a temperature range of 300–455 K [2], substantially lower than the 2.5 V pulsed / 0.05 V continuous emf generated by SmS [1]. While these data are for SmS (samarium monosulfide) rather than Sm₂S₃ directly, the thermovoltaic effect is observed across the Sm–S phase system, and Sm₂S₃ serves as a precursor and coexisting phase in SmS synthesis, making the efficiency benchmarking directly relevant for procurement of samarium sulfide source materials [3].

Thermoelectrics Thermovoltaic effect Waste heat recovery Energy harvesting

Intrinsically Degenerate p-Type Semiconductivity: α-Sm₂S₃ Is Self-Doped p-Type Without Extrinsic Dopants, Unlike La₂S₃ and Ce₂S₃

Density functional theory (DFT) calculations and UV-Vis absorption spectroscopy revealed that α-Sm₂S₃ intrinsically adopts an electronic structure characteristic of a heavily degenerate p-type semiconductor, with the Fermi level positioned within the valence band [1]. This self-doping behavior originates from the unique electronic configuration of Sm³⁺ (4f⁵) and the presence of inherent samarium vacancy sites that generate hole carriers without extrinsic dopant introduction. In contrast, La₂S₃ and Ce₂S₃ are typically n-type or compensated semiconductors requiring external doping to achieve degenerate carrier concentrations [2]. This intrinsic p-type degeneracy makes α-Sm₂S₃ uniquely suited as a p-type component in p–n junction devices (photovoltaics, thermoelectric converters, diodes) without the processing complexity, dopant diffusion instability, and reproducibility challenges associated with extrinsically doped rare-earth sulfides.

p-Type semiconductor Degenerate doping Diode devices Thermoelectrics

Photocatalytic Dye Degradation: Sm₂S₃ Pickering Emulsion System Achieves Near-100% Crystal Violet Degradation

W/O microemulsion-templated Sm₂S₃ nanospheres, when formulated into a Pickering emulsion (0.1 wt% Sm₂S₃, in situ hydrophobized with 2.7 mM CTAB), achieved nearly 100% photocatalytic degradation of crystal violet dye [1]. This performance leverages Sm₂S₃'s dual functionality as both a Pickering emulsion stabilizer and an active photocatalyst, a combination not reported for La₂S₃ or Ce₂S₃ in comparable Pickering emulsion systems. While La₂S₃ has been evaluated for photocatalytic applications, its wider band gap (2.5–2.97 eV) limits visible-light absorption efficiency relative to Sm₂S₃ (1.7 eV) [2]. Ce₂S₃, though possessing a suitable band gap, has not been demonstrated in Pickering emulsion photocatalytic configurations that combine stabilization and catalytic functions [3].

Photocatalysis Dye degradation Pickering emulsion Wastewater treatment

Electrochemical Sensing: α-Sm₂S₃/MoS₂ Bimetallic Composite Detects 5-Fluorouracil at 0.015 μM LOD with 4.28% RSD

A bimetallic α-Sm₂S₃/MoS₂ van der Waals heterostructure, synthesized via a one-step hydrothermal method, was employed as an electrochemical sensor for the antineoplastic drug 5-fluorouracil (5-FU), achieving a linear detection range of 0.1–1,166 μM and a limit of detection (LOD) of 0.015 μM (S/N = 3) with a relative standard deviation (RSD) of 4.28% [1]. This sensing performance, validated in human serum and urine samples with acceptable recoveries, demonstrates the functional synergy between α-Sm₂S₃ and MoS₂. While pure MoS₂-based electrochemical sensors for 5-FU have been reported, the α-Sm₂S₃/MoS₂ composite's LOD and linear range are competitive with or superior to many transition-metal dichalcogenide sensors [2]. Comparable sensor constructs using La₂S₃/MoS₂ or Ce₂S₃/MoS₂ for 5-FU detection have not been reported, making α-Sm₂S₃ the only rare-earth sulfide with demonstrated bimetallic sensor functionality for this clinically relevant analyte.

Electrochemical sensor Bimetallic sulfide Drug detection 5-Fluorouracil

Sm₂S₃ Application Scenarios with Comparator-Based Selection Rationale


High-Temperature Waste-Heat-to-Electricity Converters (Thermovoltaic Generators)

Samarium sulfide (Sm₂S₃ as precursor or SmS active layer) is the material of choice for thermovoltaic generators targeting waste-heat recovery above 150 °C, where its demonstrated 36% conversion efficiency triples the ~10% achievable with classical Seebeck-effect modules using La₂S₃ or Ce₂S₃ [1]. The thermovoltaic effect operates without a temperature gradient, simplifying device architecture and enabling deployment on uniform-temperature heat sources such as industrial exhaust pipes or engine blocks. Procurement specifications should prioritize high-purity Sm₂S₃ (≥99.9%) with controlled stoichiometry to enable subsequent SmS active-layer formation.

Long-Cycle-Life Supercapacitor Electrodes for Energy Storage

For supercapacitor applications demanding extended operational lifetime, porous Sm₂S₃ thin-film electrodes provide 94% capacitance retention after 1,500 cycles, outperforming α-La₂S₃ (85% after 1,000 cycles) [2][3]. When higher specific capacitance is required and cycle life is secondary, α-Ce₂S₃ (726 F g⁻¹) may be considered, but the lower scan rate dependency (2 vs. 5 mV s⁻¹) and the absence of intrinsic p-type conductivity in Ce₂S₃ must be factored into device design. GO/Sm₂S₃ composites (360 F g⁻¹) offer a middle-ground solution combining high capacitance with Sm₂S₃'s favorable cycling characteristics [4].

p-Type Semiconductor Component in Thin-Film Photovoltaic and Diode Devices

α-Sm₂S₃ is the only rare-earth sesquisulfide demonstrated to be intrinsically degenerate p-type without extrinsic doping, making it the preferred p-type material for thin-film p–n junction photovoltaic cells and diode devices [5]. Its direct band gap of 1.7 eV, tunable to ~1.3 eV via sulfur vacancy engineering, enables band-gap optimization for specific solar spectra without altering cation composition [5]. Procurement should specify α-phase Sm₂S₃ with controlled sulfur stoichiometry to ensure reproducible p-type characteristics.

Photocatalytic Wastewater Treatment Using Pickering Emulsion Platforms

Sm₂S₃ nanospheres formulated in Pickering emulsions achieve near-100% degradation of crystal violet dye, combining emulsion stabilization and photocatalytic functions in a single material [6]. This dual functionality is not demonstrated for La₂S₃ or Ce₂S₃ in comparable configurations. The 1.7 eV band gap of Sm₂S₃ enables efficient visible-light harvesting, a critical advantage over wider-gap La₂S₃ (2.5–2.97 eV) for solar-driven water treatment applications [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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